(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone: is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloropyridine ring and a methylpyrrolidine moiety connected through a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-methylpyrrolidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of the corresponding alcohol or amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- (6-Bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone
- (6-Chloropyridin-3-yl)methyl 2-(6-methoxynaphthalen-2-yl)propanoate
- Methyl 5-(2-chloropyridin-3-yl)pentanoate
Uniqueness: (6-Chloropyridin-3-yl)(2-methylpyrrolidin-1-yl)methanone is unique due to its specific combination of a chloropyridine ring and a methylpyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
648422-43-9 |
---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
(6-chloropyridin-3-yl)-(2-methylpyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C11H13ClN2O/c1-8-3-2-6-14(8)11(15)9-4-5-10(12)13-7-9/h4-5,7-8H,2-3,6H2,1H3 |
InChI Key |
BVTLMKIKPFZKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN1C(=O)C2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.